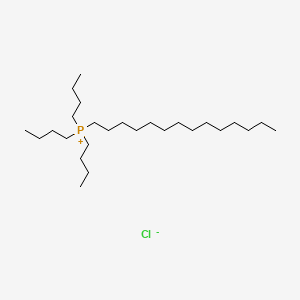

Tributyltetradecylphosphonium chloride

Overview

Description

Tributyltetradecylphosphonium chloride, also known as TBTC, is a quaternary ammonium salt that has been used in a variety of fields, including biochemistry, pharmaceuticals, and cosmetics. TBTC is a colorless, water-soluble, organic compound with a molecular weight of 441.32 g/mol. It is an amphiphilic molecule with a hydrophilic head group and a hydrophobic tail group. TBTC has been used as a surfactant, a solubilizer, and a chelating agent. It is also used to solubilize lipids and other hydrophobic molecules.

Scientific Research Applications

Flotation and Separation Processes

TTPC has been utilized as an innovative collector in the flotation process of kaolinite, demonstrating superior effectiveness compared to traditional collectors like dodecyltrimethylammonium chloride. The high efficiency of TTPC is attributed to its branched chain structure, which enhances the formation of CH…O hydrogen bonds with kaolinite surfaces, leading to improved flotation performance (C. Pa, 2014). Similarly, its effectiveness has been noted in bauxite reverse flotation, showcasing superior performance over conventional collectors due to its strong affinity towards metals and metal oxides (Jihua Zhai et al., 2017).

Environmental Remediation

In environmental remediation, TTPC has been explored for its potential in metal ion extraction from acidic solutions, indicating its capacity for metal recycling and recovery. This application is particularly notable in extracting cobalt(II), iron(III), platinum(IV), and nickel(II) from concentrated acidic solutions, showing promise for difficult separations such as CoII from NiII (Matthieu Gras et al., 2018). Additionally, TTPC has been employed in the extraction of phenolic compounds using a magnetic room temperature ionic liquid, highlighting its utility in pollution clean-up efforts (Ning Deng et al., 2011).

Industrial Applications

In industrial applications, TTPC has been investigated for its use in reverse osmosis processes for biofouling control. Studies confirm that TTPC, even at low concentrations, possesses antimicrobial and antibiofilm properties, making it an effective agent for maintaining membrane integrity and performance in water treatment processes (Taek-Seung Kim & Hee-Deung Park, 2015).

Material Science

In material science, the wetting properties of TTPC and other phosphonium cation-based ionic liquids have been studied, offering insights into their interactions with various surfaces. These properties are crucial for applications ranging from lubrication to coatings, where the behavior of liquids on surfaces determines their effectiveness (D. Blanco et al., 2016).

Safety and Hazards

Future Directions

Tributyltetradecylphosphonium chloride has been introduced as a novel and efficient cationic surfactant for cationic reverse flotation separation of quartz from magnetite . This work might show a good example to discover a potential candidate collector by analogy with a known excellent collector based on reasonable prediction .

Mechanism of Action

Target of Action

Tributyltetradecylphosphonium chloride (TTPC) is primarily used as a cationic surfactant in industrial applications . Its primary targets are the surfaces of minerals such as quartz, where it acts as a collector in the flotation process .

Mode of Action

TTPC interacts with its targets through physical adsorption, driven by electrostatic forces . The active part of TTPC carries a positive charge, which allows it to bind to negatively charged surfaces such as quartz . This interaction changes the surface properties of the mineral, making it more amenable to separation processes like flotation .

Result of Action

The primary result of TTPC’s action is the enhanced separation of minerals during the flotation process . By adsorbing onto the mineral surface, TTPC increases the mineral’s hydrophobicity, which can enhance its separation from other materials in the flotation process .

Action Environment

TTPC is used in various industrial water systems, including cooling water systems, oilfield water injection systems, paper pulp and water systems, condensate systems, industrial cleaning water systems, and seawater mollusk eradication . The efficacy and stability of TTPC can be influenced by various environmental factors, including the pH, temperature, and the presence of other substances in the water system .

Biochemical Analysis

Biochemical Properties

Tributyltetradecylphosphonium chloride plays a significant role in biochemical reactions due to its amphipathic nature. This compound interacts with cell membranes, increasing their permeability and causing leakage of essential cellular components, ultimately leading to cell death . It is particularly effective against biofilm-forming microorganisms, disrupting the biofilm matrix and enhancing the efficacy of other biocides . This compound interacts with various enzymes and proteins involved in cell membrane integrity and biofilm formation, such as Pseudomonas aeruginosa biofilm .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It disrupts cell membranes, leading to increased permeability and leakage of cellular contents . This compound also affects ATP production, causing mitochondrial damage when combined with NaCl . In biofilm-forming bacteria, this compound disrupts the biofilm matrix, leading to cell death and enhanced biocidal efficacy . Additionally, it influences cell signaling pathways and gene expression related to biofilm formation and maintenance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cell membranes and biofilm matrices. The compound’s amphipathic nature allows it to integrate into cell membranes, increasing their permeability and causing leakage of essential cellular components . This compound also binds to biofilm matrices, disrupting their structure and enhancing the efficacy of other biocides . This compound’s interaction with cell membranes and biofilm matrices leads to cell death and disruption of biofilm formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . Studies have shown that this compound remains effective in disrupting biofilms and killing microorganisms over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively disrupts biofilms and kills microorganisms without causing significant toxicity . At higher doses, this compound can cause toxic effects, including reduced body weight and adverse effects on developing fetuses in pregnant animals . These findings highlight the importance of determining the optimal dosage for effective biocidal activity while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to cell membrane integrity and biofilm formation. The compound interacts with enzymes and cofactors involved in these pathways, disrupting biofilm matrices and increasing cell membrane permeability . This disruption leads to changes in metabolic flux and metabolite levels, ultimately causing cell death

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with cell membranes and biofilm matrices . The compound’s amphipathic nature allows it to integrate into cell membranes, increasing their permeability and facilitating its distribution within cells . This compound also binds to biofilm matrices, enhancing its localization and accumulation in biofilm-forming microorganisms .

Subcellular Localization

This compound localizes to cell membranes and biofilm matrices due to its amphipathic nature . The compound’s integration into cell membranes increases their permeability, leading to leakage of essential cellular components . In biofilm-forming microorganisms, this compound binds to the biofilm matrix, disrupting its structure and enhancing biocidal efficacy

properties

IUPAC Name |

tributyl(tetradecyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUNSPZHHSNFFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034997 | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81741-28-8 | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81741-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-N-butyl tetradecyl phosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081741288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltetradecylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-BUTYL TETRADECYL PHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82832Q4G52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: TTPC exhibits a strong affinity for kaolinite surfaces, primarily through the formation of CH…O hydrogen bonds between its butyl groups and the oxygen atoms on the kaolinite surface. [] The branched chain structure of TTPC facilitates this interaction. This adsorption alters the surface properties of kaolinite, making it more hydrophobic and amenable to flotation. []

ANone: TTPC exhibits significant algicidal activity against Microcystis aeruginosa. [] At concentrations above 0.6 mg/L, TTPC effectively inhibits the growth of this cyanobacterium. [] This inhibitory effect is linked to a reduction in soluble protein content, chlorophyll a content, and total sugar content in the algal cells, indicating that TTPC disrupts essential physiological processes. []

ANone: The molecular formula of TTPC is C25H54ClP, and its molecular weight is 423.14 g/mol.

ANone: While specific spectroscopic data is not provided in the provided research, TTPC is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy. NMR can provide information about the structure and purity of TTPC, while FTIR can identify functional groups present in the molecule.

ANone: TTPC exhibits rapid biocidal activity against sulfate-reducing and acid-producing bacteria in field water samples, even under high-temperature downhole conditions. [] It demonstrates thermal stability, retaining its biocidal activity even after being subjected to temperatures of 85-90°C for 7 days. []

ANone: The provided research does not delve into the catalytic properties of TTPC. Its primary applications, as highlighted in the research, revolve around its surfactant properties, making it suitable for processes like mineral flotation, enhanced oil recovery, and metal extraction.

ANone: While specific SAR studies aren't detailed in the provided abstracts, the long alkyl chain (tetradecyl) in TTPC likely plays a crucial role in its antibacterial activity. This hydrophobic tail interacts with bacterial cell membranes, disrupting their integrity and ultimately leading to cell death. The positively charged phosphonium headgroup could contribute to electrostatic interactions with negatively charged components of bacterial cell walls.

ANone: The research on TTPC highlights its use in various formulations tailored to specific applications. For instance, in the development of antibacterial building boards, TTPC is combined with other components like triphenylphosphine, hydroxystearic acid, glycerin, and polymers. [] These additions likely improve the dispersion, stability, and compatibility of TTPC within the building material matrix.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)